2-chloro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide
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Overview
Description
This compound is likely a benzamide derivative, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamide derivatives can be synthesized from corresponding acids and amines . For example, 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamide derivatives were synthesized from 5-chloroanisic acid and p-aminoacetophenone according to the mixed anhydride technique .Scientific Research Applications
- Research Findings : Novel derivatives of 2-chloro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were also non-toxic to human cells .
Anti-Tubercular Activity
Antibacterial Activity
Future Directions
properties
IUPAC Name |
2-chloro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-16-5-4-12-22(13-16)15-10-8-14(9-11-15)21-19(23)17-6-2-3-7-18(17)20/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVYSOYHSWDYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide |
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